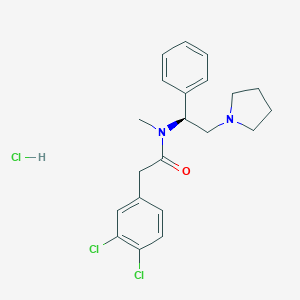
3-(3-Phenoxyphenyl)propanal
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of 3-(3-Phenoxyphenyl)propanal, there are related studies on the synthesis of 3-Phenoxybenzoic acid derivatives . These compounds were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .Wissenschaftliche Forschungsanwendungen
Medicinal Applications :
- 1-Phenyl-3(4-methoxyphenyl)-2-propenone, a related compound, shows potential as a protease kinase inhibitor, useful in breast cancer and anti-malarial treatments (R. H. et al., 2021).
- Derivatives of 1-phenoxy-3-amino-propane-2-ol have been found effective for treating and prophylaxis of heart diseases due to their beta-adrenalytic or anti-arythmic properties (M. Griffin, 2001).
- 3-(4-Phenoxyphenyl)-1H-pyrazoles act as potent state-dependent sodium channel blockers, beneficial for neurological conditions (Ji Yang et al., 2004).
- 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one exhibits potent antitumor activity by up-regulating the p21 gene, showing promise as an anticancer agent (L. Joseph & Lakshmi Ps, 2021).
Materials Science :
- Phloretic acid, similar in structure, is used to enhance the reactivity of -OH bearing molecules towards benzoxazine ring formation, important in polymer chemistry (Acerina Trejo-Machin et al., 2017).
- P3HT/PCBM blends, involving phenolic structures, show potential for high-efficiency polymer photovoltaic cells (M. Dang et al., 2011).
Environmental Studies :
- Bisphenol A (BPA), chemically related to 3-(3-Phenoxyphenyl)propanal, is a significant environmental concern due to its potential endocrine-disrupting effects. Studies on BPA have highlighted its persistence in aquatic environments and the need for further research on its impact on human and wildlife populations (Jeong-Hun Kang et al., 2006; Yelena B. Wetherill et al., 2007; Toshinari Suzuki et al., 2004; Jeong-Hun Kang et al., 2007).
Eigenschaften
IUPAC Name |
3-(3-phenoxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-12H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFFBDLQWKQKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560667 | |
| Record name | 3-(3-Phenoxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenoxyphenyl)propanal | |
CAS RN |
122801-83-6 | |
| Record name | 3-(3-Phenoxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



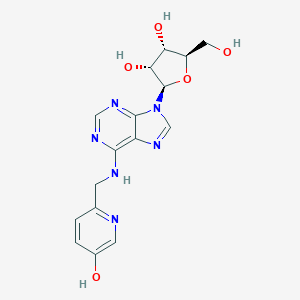
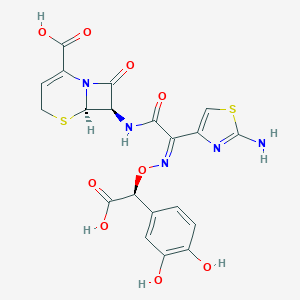
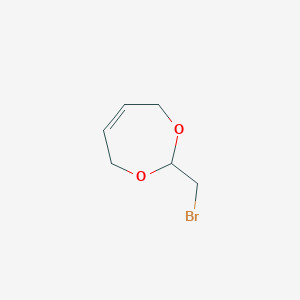
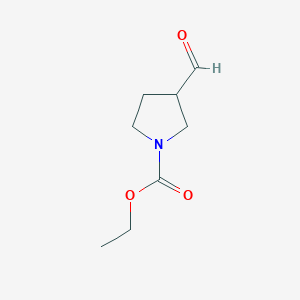
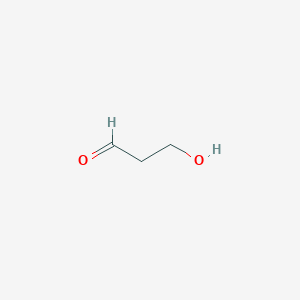

![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)
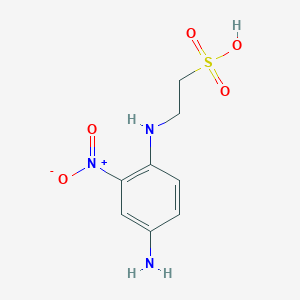
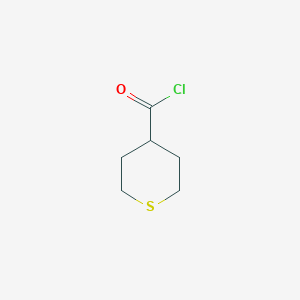
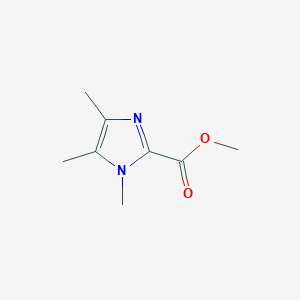

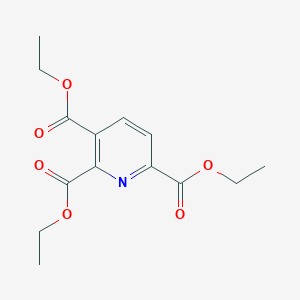
![(3S,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B40852.png)
